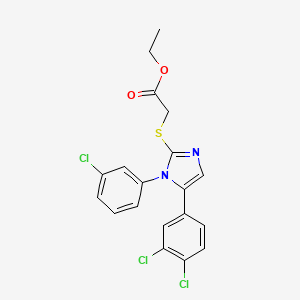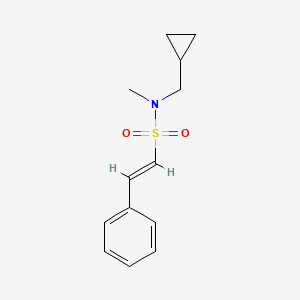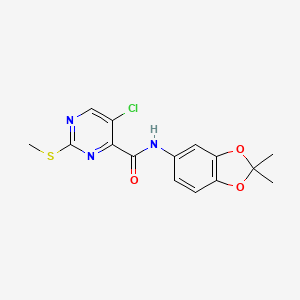
2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the use of various spectroscopic techniques such as FT-IR, FT-Raman, 1H-NMR, 13C-NMR, and mass spectrometry to confirm the chemical structures of the synthesized molecules . Although the exact synthesis method for 2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide is not detailed, similar compounds are typically synthesized in a multi-step process that includes the formation of acetamide derivatives with substituted phenyl groups.
Molecular Structure Analysis
The molecular structure and vibrational assignments of a similar compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, have been investigated using density functional theory (DFT) with the B3LYP method and a 6-311G++(d,p) basis set . The optimized geometry indicates near-planarity between the phenyl and pyrimidine rings, which could suggest similar planarity in the compound of interest due to the presence of a phenyl ring. The substitution of electronegative atoms like fluorine is analyzed for its impact on molecular geometry.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds are characterized by spectroscopic methods, and drug likeness is assessed based on Lipinski's rule of five . The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are calculated to predict the pharmacokinetic profile. For the compound of interest, similar analyses would be required to determine its physical and chemical properties, as well as its potential as a drug candidate.
Relevant Case Studies
The papers discuss the antiviral activity of a related compound against SARS-CoV-2 protein, with a binding energy of -8.7 kcal/mol, indicating a strong interaction with the viral protease . Another study investigates the antidepressant and anticonvulsant activities of phenylacetamide derivatives in mice, with some compounds showing significant reduction in immobility times and protection against pentylenetetrazole-induced seizures . These case studies highlight the potential therapeutic applications of compounds with similar structural features to this compound.
科学的研究の応用
Enzyme Activity and Drug Metabolism
Research on related compounds, such as flutamide and its metabolites, reveals the importance of specific enzymes like human arylacetamide deacetylase (AADAC) in drug metabolism. AADAC is crucial for hydrolyzing drugs like flutamide, indicating the potential metabolic pathways and enzyme interactions of structurally related compounds, including 2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide. Understanding these interactions can inform the development of new therapeutic agents and predict potential hepatotoxicity risks (Watanabe et al., 2009).
Anticonvulsant and Antidepressant Properties
Compounds with bromo and fluoro substituents on phenyl rings have been investigated for their anticonvulsant and antidepressant activities. For instance, derivatives of 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide have shown promising results in reducing immobility times in mice, indicating their potential therapeutic benefits in treating depression and epilepsy. These findings suggest that similar compounds, including this compound, could have significant applications in developing new psychiatric and neurological treatments (Xie et al., 2013).
Halogen Substitution Effects
The effects of halogen substitution on drug metabolism and enzyme interaction have been extensively studied. For example, research on halogenated ketamine analogs demonstrates how halogen atoms influence metabolic rates and binding affinities to enzymes like CYP2B6. Such insights are critical for understanding the pharmacokinetics and pharmacodynamics of halogen-containing drugs, potentially guiding the optimization of this compound for medical applications (Wang et al., 2018).
Pharmaceutical Analysis and Drug Synthesis
Techniques for the fluorogenic labeling and detection of carboxylic acid salts in pharmaceuticals highlight the importance of advanced analytical methods in drug development and quality control. Such methodologies could be applicable to the study and development of compounds like this compound, aiding in their identification and quantification in complex matrices (Gatti et al., 1996).
特性
IUPAC Name |
2-(2-bromo-4-fluorophenyl)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c1-2-5-14-11(15)6-8-3-4-9(13)7-10(8)12/h2-4,7H,1,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWUEZWSWUSKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=C(C=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopent-3-en-1-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2565931.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2565934.png)

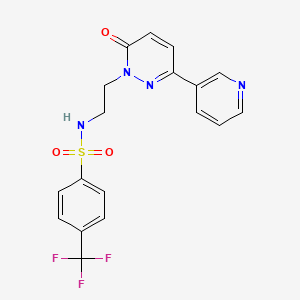
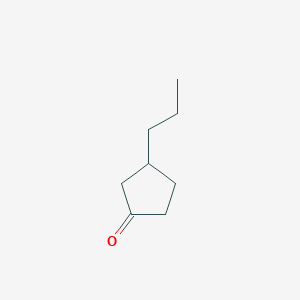
![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2565943.png)

![5-ethyl-13-(furan-2-carbonyl)benzofuro[2',3':5,6]pyrimido[2,1-a]isoindol-6(5H)-one](/img/no-structure.png)
![3-Piperidin-3-yl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine dihydrochloride](/img/structure/B2565946.png)

